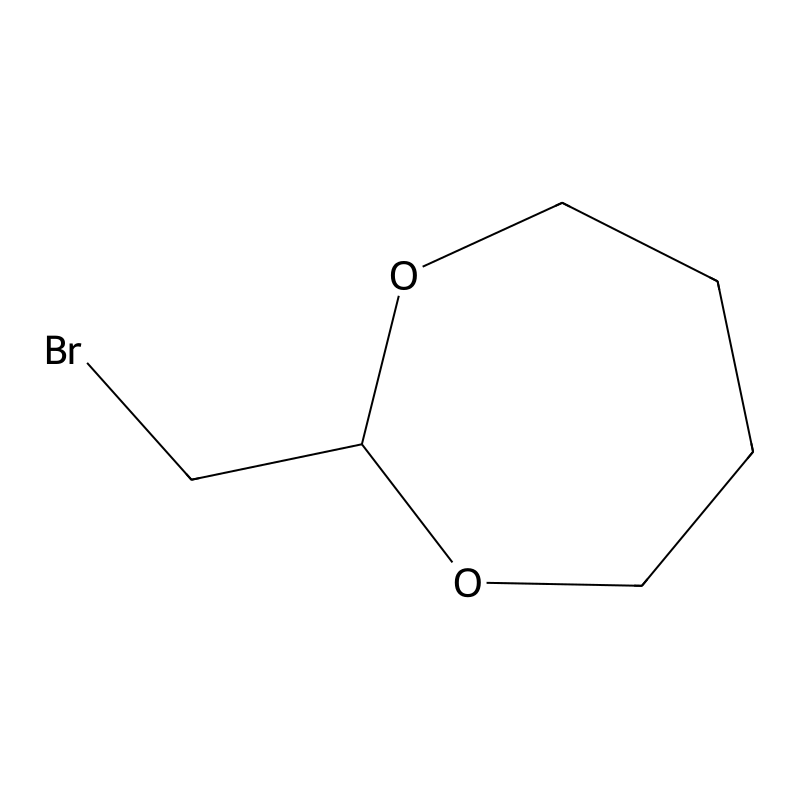2-(Bromomethyl)-1,3-dioxepane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
2-(Bromomethyl)-1,3-dioxepane is an organic compound characterized by the presence of a bromomethyl group attached to a six-membered dioxepane ring. Its chemical formula is , and it is identified by the CAS number 57626-95-6. The compound exhibits unique structural properties due to the dioxepane ring, which consists of two ether linkages and contributes to its reactivity and stability in various chemical environments.
- There is no information available regarding the mechanism of action of 2-(bromomethyl)-1,3-dioxepane.
- Safety information on 2-(bromomethyl)-1,3-dioxepane is not readily available. However, due to the presence of bromine, it is advisable to handle the compound with care, assuming potential irritation and corrosive properties. Always wear appropriate personal protective equipment (PPE) when handling unknown chemicals.
- Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
- Oxidation Reactions: The compound can be oxidized to yield corresponding oxides or other oxidation products.
- Reduction Reactions: Reduction of the bromomethyl group can produce the corresponding methyl derivative.
The nature of these reactions allows for diverse synthetic applications, particularly in organic chemistry where such intermediates are crucial for constructing complex molecules.
Research indicates that derivatives of 2-(Bromomethyl)-1,3-dioxepane may exhibit significant biological activities. These include potential antimicrobial, anticancer, and anti-inflammatory properties. The compound's ability to form covalent bonds with biological molecules enhances its utility in medicinal chemistry and drug development.
The synthesis of 2-(Bromomethyl)-1,3-dioxepane typically involves the bromination of 1,3-dioxepane derivatives. Common methods include:
- Bromination with Bromine: This method uses bromine in the presence of catalysts such as iron bromide or aluminum bromide under controlled conditions to ensure high yield and purity.
- Industrial Production: Large-scale synthesis often employs continuous flow reactors that optimize reaction conditions to minimize by-products and enhance efficiency.
Example Synthetic Route
A typical synthetic route might involve treating 1,3-dioxepane with bromine under specific temperature and pressure conditions, followed by purification processes such as recrystallization.
2-(Bromomethyl)-1,3-dioxepane serves multiple roles in various fields:
- Organic Synthesis: It acts as a versatile intermediate for synthesizing heterocyclic compounds.
- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases.
- Material Science: The compound is used in producing specialty chemicals and polymers with unique properties.
The interactions of 2-(Bromomethyl)-1,3-dioxepane with nucleophiles are essential for understanding its reactivity. Studies have shown that the electrophilic nature of the bromomethyl group allows it to form stable covalent bonds with various nucleophiles, leading to diverse chemical transformations. These interactions are fundamental in both synthetic chemistry and biological systems where such compounds may serve as drug candidates.
Several compounds share structural similarities with 2-(Bromomethyl)-1,3-dioxepane. These include:
- 2-(Bromomethyl)-1,3-dioxolane: Features a five-membered ring; less stable than its six-membered counterpart.
- 2-(Bromomethyl)-1,3-dioxane: Contains a different ring size; offers distinct reactivity profiles.
- 2-(Bromomethyl)-tetrahydrofuran: A tetrahydrofuran ring variant; exhibits different physical properties due to ring size.
Uniqueness
The uniqueness of 2-(Bromomethyl)-1,3-dioxepane lies in its six-membered dioxepane ring structure. This configuration imparts distinct chemical and physical properties compared to its five-membered analogs. The stability provided by the six-membered ring makes it particularly valuable for specific synthetic applications where ring size and stability are critical factors .








